molecular formula C11H23NO B1532385 (4-Aminobutoxy)cycloheptane CAS No. 1247354-86-4

(4-Aminobutoxy)cycloheptane

Cat. No. B1532385
CAS RN: 1247354-86-4
M. Wt: 185.31 g/mol
InChI Key: IAVVRCMXODKEKL-UHFFFAOYSA-N
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Description

“(4-Aminobutoxy)cycloheptane” is a chemical compound with the molecular formula C11H23NO . It is used primarily in laboratory settings .

Scientific Research Applications

New Enantioselective Entry to Cycloheptane Amino Acid Polyols

A protocol for assembling densely hydroxylated cycloheptane amino acids demonstrates the synthetic utility of cycloheptane derivatives. The method employs a series of reactions including a vinylogous Mukaiyama aldol reaction, a Morita-Baylis-Hillman reaction, and an intramolecular pinacol coupling reaction, achieving high diastereocontrol and enantioselectivity. This approach underscores the versatility of cycloheptane-based structures in synthesizing complex amino acid derivatives with potential applications in medicinal chemistry and as building blocks for pharmaceuticals (Curti et al., 2006).

Application in Synthesis of Natural Products

The (4+3) cycloaddition strategies, including the use of cycloheptane subunits, are pivotal in the synthesis of natural products. This technique is highlighted for its convergent strategy in assembling natural product frameworks, demonstrating the critical role of cycloheptane and its derivatives in complex molecule construction (Yin et al., 2018).

Advances in Asymmetric Synthesis

Research into the amino acid mediated intramolecular asymmetric aldol reaction of cycloheptanedione showcases the potential for creating chiral bicyclic enediones containing seven-membered rings. This study emphasizes the unique reactivity and selectivity of cycloheptane derivatives in generating compounds with significant stereoselectivity, relevant in the development of chiral drugs and catalysts (Nagamine et al., 2007).

Material Science Applications

In the field of materials science, the design and synthesis of hydrophilic aliphatic polyesters using functional cyclic esters, including those derived from cycloheptane, underscore their potential in creating biocompatible and biodegradable polymers. This research points towards applications in drug delivery systems, tissue engineering, and environmentally friendly packaging materials (Trollsås et al., 2000).

Enantioselective Fluorescent Recognition

The development of cyclohexane-1,2-diamine-based bisbinaphthyl molecules for enantioselective fluorescent recognition of chiral acids demonstrates the application of cycloheptane derivatives in analytical chemistry. These compounds show high sensitivity and selectivity, proving useful in enantioselective sensing technologies, which can be applied in environmental monitoring, food safety, and pharmaceutical analysis (Li et al., 2007).

properties

IUPAC Name

4-cycloheptyloxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVRCMXODKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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